molecular formula C12H23I B12903575 Iodocyclododecane CAS No. 61682-10-8

Iodocyclododecane

Cat. No.: B12903575
CAS No.: 61682-10-8
M. Wt: 294.22 g/mol
InChI Key: FXQHFVJEECQKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodocyclododecane is an organic compound with the empirical formula C12H23I and a molecular weight of 294.22 g/mol . It is a cyclic hydrocarbon with an iodine atom attached to the cyclododecane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodocyclododecane can be synthesized through the iodination of cyclododecane. One common method involves the reaction of cyclododecane with iodine in the presence of a catalyst such as cobalt(II) acetate in acetic acid . The reaction is typically carried out at room temperature, and the product is obtained in high yields within a short duration (15-55 minutes) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Iodocyclododecane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form cyclododecanone or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of cyclododecane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution Reactions: Products include azidocyclododecane and cyanocyclododecane.

    Oxidation Reactions: Products include cyclododecanone.

    Reduction Reactions: The major product is cyclododecane.

Scientific Research Applications

Iodocyclododecane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make this compound more reactive in certain chemical reactions, particularly those involving halogen bonding and nucleophilic substitution.

Properties

61682-10-8

Molecular Formula

C12H23I

Molecular Weight

294.22 g/mol

IUPAC Name

iodocyclododecane

InChI

InChI=1S/C12H23I/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2

InChI Key

FXQHFVJEECQKAU-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.